3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate
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Overview
Description
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate is a complex organic compound that features a chromenone core, a bromophenyl group, and a cyclopropanecarboxylate ester
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazoline derivatives, have been reported to interact with various biological targets, including acetylcholinesterase (ache) in the cholinergic nervous system .
Mode of Action
For instance, some pyrazoline derivatives have been shown to inhibit AchE activity, affecting normal nerve pulses’ transmission .
Biochemical Pathways
For instance, pyrazoline derivatives have been associated with the modulation of oxidative stress pathways, affecting the production of reactive oxygen species (ROS) and lipid peroxidation .
Result of Action
Similar compounds have been associated with various biological and pharmacological activities, including antioxidant, antitumor, and anti-neurotoxic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using reagents such as bromine or N-bromosuccinimide (NBS).
Esterification with cyclopropanecarboxylic acid: The final step involves the esterification of the chromenone derivative with cyclopropanecarboxylic acid, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromenone core can be reduced to form alcohol derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving chromenone derivatives.
Industry: It can be used in the synthesis of materials with specific optical or electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate
- 3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate
- 3-(4-methylphenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate
Uniqueness
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, which can lead to different interactions with biological targets and reagents.
Properties
IUPAC Name |
[3-(4-bromophenyl)-4-oxochromen-7-yl] cyclopropanecarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrO4/c20-13-5-3-11(4-6-13)16-10-23-17-9-14(7-8-15(17)18(16)21)24-19(22)12-1-2-12/h3-10,12H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWXBCNLXWBJJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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